3-Methyl-6-hydroxybenzofuran

Vue d'ensemble

Description

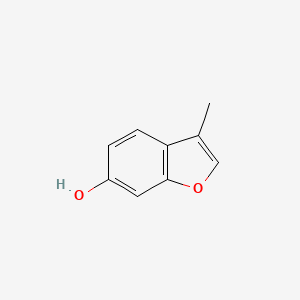

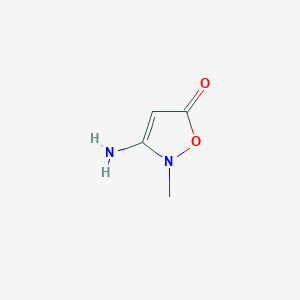

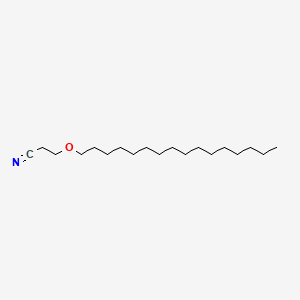

3-Methyl-6-hydroxybenzofuran is a chemical compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .

Synthesis Analysis

The synthesis of 6-hydroxybenzofuran, a closely related compound, has been described in the literature . This process consists of three steps: the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate to afford the desired product . A similar process may be used to synthesize 3-Methyl-6-hydroxybenzofuran.Molecular Structure Analysis

Benzofuran compounds, including 3-Methyl-6-hydroxybenzofuran, have a core structure of a benzofuran ring . The presence of substituents at the C-2 and/or C-3 positions have been extensively studied for their biological activities . The structure-activity relationship (SAR) analysis indicated that the presence of an aromatic imine fragment at the C-3 position greatly increases antibacterial activity .Chemical Reactions Analysis

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A series of 3-substituted-imine-6-hydroxy-benzofuran derivatives were chemically synthesized and biologically evaluated as antibacterial and antifungal agents .Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

- Antimicrobial Activity : Cicerfuran, a 2-arylbenzofuran analogue, demonstrates significant antimicrobial activities against various bacteria and fungi. Its structure and antimicrobial potential make it an interesting subject for further pharmaceutical research (Aslam et al., 2009).

Potential in Cancer Research

- Anti-Estrogen Breast Cancer Agents : Derivatives of 3-acyl-5-hydroxybenzofuran have shown potential as anti-estrogen agents for breast cancer treatment. These compounds, developed through microwave-assisted synthesis, demonstrated varied anti-proliferation effects against human breast cancer cells, indicating their therapeutic potential in cancer research (Xiao-yan Li et al., 2013).

- Antitumor Agents : Dihydrobenzofuran lignans, related to benzofurans, have been evaluated for their antitumor properties. These compounds showed promise in inhibiting tumor growth, particularly in leukemia and breast cancer cell lines, indicating their potential role as antitumor agents that can inhibit tubulin polymerization (Pieters et al., 1999).

Biochemical and Chemical Studies

- Enzyme Interaction : Studies have shown that 6-hydroxybenzofuran can act as a mechanism-based inhibitor of dopamine beta-hydroxylase, an enzyme involved in neurotransmitter synthesis. This has implications for understanding the enzyme's function and potential therapeutic applications (Farrington et al., 1990).

- Synthetic Applications : Research on the synthesis of 6-hydroxybenzofuran has led to optimized processes for its preparation, highlighting its relevance in the field of synthetic chemistry. This research contributes to the development of cost-effective and environmentally friendly synthetic methods (Song et al., 2016).

Safety and Hazards

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel methods for constructing benzofuran rings have been discovered in recent years . Future research may focus on exploring these new synthesis methods and investigating the biological activities of newly synthesized benzofuran derivatives.

Propriétés

IUPAC Name |

3-methyl-1-benzofuran-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWIITORDRWUMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445949 | |

| Record name | 3-methyl-6-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-hydroxybenzofuran | |

CAS RN |

3652-66-2 | |

| Record name | 3-methyl-6-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B3051771.png)

![4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3051776.png)

![2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline](/img/structure/B3051787.png)

![3-[(2,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B3051793.png)

![7-Methylpyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3051794.png)